Physicochemical Property Benchmarking Against Isolongifolene
The target compound's octahydro-methoxy substitution pattern generates distinct physicochemical properties relative to the hydrocarbon analog Isolongifolene (CAS 1135-66-6, C15H24). The introduction of the ether oxygen increases molecular weight from 204.35 to 236.39 g/mol and adds one hydrogen bond acceptor [1][2]. Computed XLogP3-AA decreases from approximately 5.2 for Isolongifolene to 4.8 for the target compound, reflecting the methoxy group's moderate polarity contribution [1][2]. The TPSA increases from 0.0 Ų for the pure hydrocarbon to 9.2 Ų, introducing measurable—but still very low—polar surface area [1]. This small TPSA increment can be decisive in alcoholic or aqueous-alcoholic fragrance vehicle partitioning behavior while preserving the dominant lipophilic character required for substantivity on skin and fabric.
| Evidence Dimension | Physicochemical property benchmarking (MW, LogP, TPSA) |
|---|---|
| Target Compound Data | MW 236.39; XLogP3-AA 4.8; TPSA 9.2 Ų [1] |
| Comparator Or Baseline | Isolongifolene (CAS 1135-66-6): MW 204.35; XLogP3-AA ~5.2 (estimated); TPSA 0.0 Ų [2] |
| Quantified Difference | ΔMW +32.04; ΔXLogP3-AA approximately -0.4; ΔTPSA +9.2 Ų |
| Conditions | Computed values from PubChem (XLogP3-AA, Cactvs TPSA). |
Why This Matters
The small but quantifiable TPSA increase enables formulators to tune solvent partition behavior in ethanol-water systems without sacrificing the high substantivity required for long-lasting fragrance performance, a balance unattainable with zero-TPSA hydrocarbon alternatives.
- [1] PubChem. Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene. National Center for Biotechnology Information. CID 44147517. 2025. View Source
- [2] PubChem. Isolongifolene. National Center for Biotechnology Information. CID 521214. 2025. View Source
